molecular formula C22H29ClN2O3 B283416 N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide

N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide

Katalognummer B283416
Molekulargewicht: 404.9 g/mol
InChI-Schlüssel: PFYDISYBGPBFFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Wirkmechanismus

The exact mechanism of action of N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide is not fully understood. However, it is believed to exert its anti-tumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the expression of certain genes involved in cell proliferation and survival, and to increase the expression of genes involved in apoptosis. Additionally, it has been shown to decrease the production of reactive oxygen species, which can cause oxidative damage to cells.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide for lab experiments is its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the exact mechanism of action and to optimize its therapeutic potential. Finally, studies are needed to investigate potential drug interactions and to determine the optimal dosage and administration route for clinical use.

Synthesemethoden

N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide is synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 2-chloro-6-methoxy-4-nitrophenol with 2-phenylethylamine to form 2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenol. This intermediate is then reacted with tert-butyl 2-bromoacetate to form N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(tert-butyl)-2-(2-chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, ovarian cancer, and lung cancer. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Eigenschaften

Molekularformel

C22H29ClN2O3

Molekulargewicht

404.9 g/mol

IUPAC-Name

N-tert-butyl-2-[2-chloro-6-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C22H29ClN2O3/c1-22(2,3)25-20(26)15-28-21-18(23)12-17(13-19(21)27-4)14-24-11-10-16-8-6-5-7-9-16/h5-9,12-13,24H,10-11,14-15H2,1-4H3,(H,25,26)

InChI-Schlüssel

PFYDISYBGPBFFD-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1Cl)CNCCC2=CC=CC=C2)OC

Kanonische SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1Cl)CNCCC2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.